molecular formula C25H22ClFN4O4S B11442221 N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B11442221
M. Wt: 529.0 g/mol
InChI Key: CVQNQEBFBIOXBE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the propanamide moiety under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
  • **N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H22ClFN4O4S/c26-17-3-1-16(2-4-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-7-5-18(27)6-8-19/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33)

InChI Key

CVQNQEBFBIOXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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